ジアセトンアクリルアミド

概要

説明

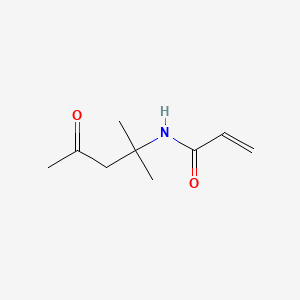

Diacetone acrylamide (DAA) is an organic compound used in a variety of scientific applications, including in the synthesis of polymers and in the production of pharmaceuticals and other chemicals. DAA is a colorless, odorless, and non-toxic liquid that is soluble in water and has a low vapor pressure. It is also known as N,N-dimethylacrylamide, and its chemical formula is C7H12N2O. It is a derivative of acrylamide, which is a monomer used in the production of polymers.

科学的研究の応用

溶解度測定と熱力学的モデリング

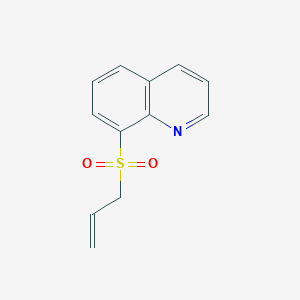

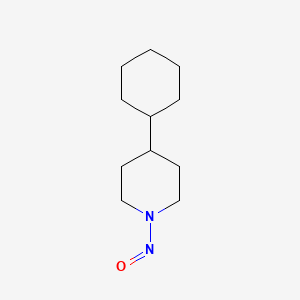

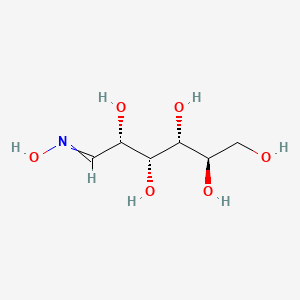

ジアセトンアクリルアミド(DAAM)の溶解度は、様々な溶媒中で測定されており、これは様々な媒体におけるDAAMの用途にとって重要です。DAAMの熱力学的特性、例えば溶解と溶媒との相互作用は、異なる条件下でのDAAMの挙動を理解するために研究されています。 この情報は、化学合成や材料加工でDAAMを使用する研究者にとって重要です {svg_1}.

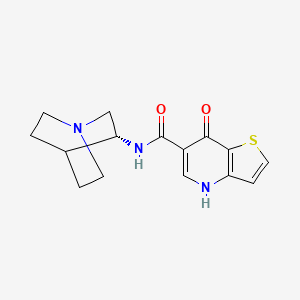

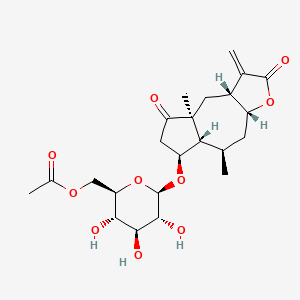

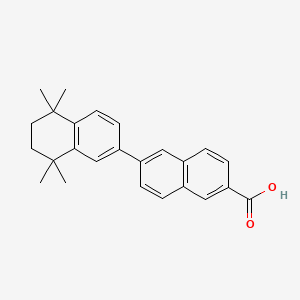

組織工学における足場設計

DAAMは、組織工学のための足場の設計に使用されてきました。具体的には、ポリ(アクリルアミド)-co-ポリ(DAAC)とゼラチンからなる同軸エレクトロスピン繊維マットに組み込まれています。 これらの足場は、タンパク質を負荷することができ、細胞の接着と増殖を促進することが設計されており、これは再生療法の用途にとって不可欠です {svg_2}.

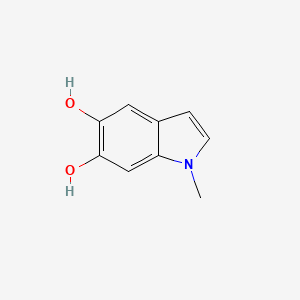

エポキシ樹脂の配合

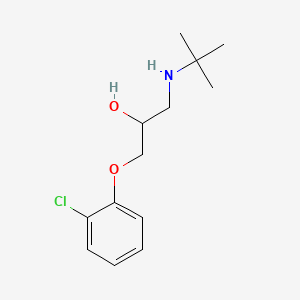

高分子科学の分野では、DAAMはエポキシ樹脂の配合に使用されています。DAAMを含むエポキシ樹脂は、接着性と耐久性の向上などの優れた特性を示します。 このため、航空宇宙や自動車産業で使用される高性能コーティングや複合材料に適しています {svg_3}.

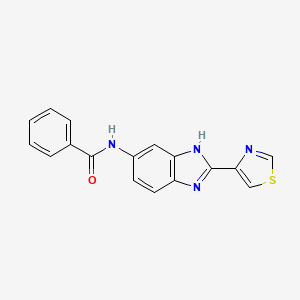

水性コーティングの開発

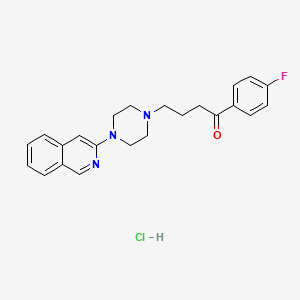

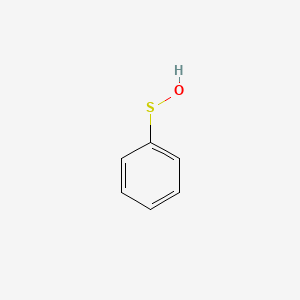

DAAMは、水性コーティングの開発において重要な成分です。これらのコーティングは、溶剤系コーティングの環境に優しい代替品であり、揮発性有機化合物の排出量を削減します。 DAAMは、これらのコーティングの安定性と性能に貢献しており、産業や建築用途で使用されています {svg_4}.

感光性樹脂の組成

フォトリソグラフィーや3Dプリントの分野では、DAAMは感光性樹脂の組成に使用されています。これらの樹脂は光に敏感で、UV照射によって硬化させて複雑なパターンや構造を作ることができます。 DAAMの添加により樹脂の性能が向上し、詳細で精密な部品の作成に適しています {svg_5}.

永久プレス生地の製造

DAAMは、永久プレス生地の製造において役割を果たしています。これらの生地は、しわになりにくく、アイロンをかけなくても形状を維持できるように化学処理されています。 DAAMの化学的特性は、生地の耐久性と長寿命に貢献し、衣料品や家庭用繊維に特に役立ちます {svg_6}.

作用機序

Target of Action

Diacetone acrylamide (DAAM) is primarily targeted towards acrylic copolymers . It is used in the production of emulsion polymers, water-soluble resins, sizing agents, thickeners, coatings, adhesives, and sealants .

Mode of Action

DAAM readily copolymerizes with other acrylic monomers to create a pendant keto moiety on the acrylic backbone chain . This keto group can be post-reacted with the difunctional adipic dihydrazide (ADH) to self-crosslink the system . The crosslinking reaction yields an imine

Biochemical Pathways

The biochemical pathway of DAAM involves the “keto-hydrazide” crosslinking reaction . This reaction is acid-catalyzed and favored at lower water concentration . The rate and amount of crosslinking are influenced by the transport of the crosslinking agent, which is rate-limiting .

Pharmacokinetics

It’s known that daam forms polymers in solution, in bulk, or in emulsion . It can react exothermically with reducing agents to release gaseous hydrogen . It may also react exothermically with both acids and bases .

Result of Action

The result of DAAM’s action is the formation of a three-dimensional network within the acrylic latex . This enhances the development of mechanical strength and hardness in the resulting product . If extensive crosslinking occurs within the particles prior to their coalescence, interdiffusion will be prevented, resulting in a weaker product .

Action Environment

The action of DAAM is influenced by environmental factors such as temperature and humidity . The rate and total amount of surfactant exudation, for example, are influenced by crosslinking, particle deformability (as determined by the temperature relative to the polymer glass transition temperature), and the evaporation rate (as controlled by the relative humidity) .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Diacetone acrylamide plays a significant role in biochemical reactions, particularly in the formation of crosslinked polymers. It interacts with various enzymes, proteins, and other biomolecules through its keto-hydrazide crosslinking reaction . This reaction involves the formation of a covalent bond between the ketone group of diacetone acrylamide and hydrazide groups of proteins or enzymes, leading to the formation of a stable imine product . This interaction enhances the mechanical strength and stability of the resulting polymer network.

Cellular Effects

Diacetone acrylamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, diacetone acrylamide can induce oxidative stress in cells by reacting with glutathione, a key antioxidant . This reaction disrupts the redox balance within the cell, leading to increased vulnerability to reactive oxygen species and subsequent cellular damage .

Molecular Mechanism

The molecular mechanism of diacetone acrylamide involves its ability to form covalent bonds with biomolecules through the keto-hydrazide reaction . This reaction is acid-catalyzed and favored at lower water concentrations . Diacetone acrylamide can also inhibit or activate enzymes by modifying their active sites through covalent bonding . Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diacetone acrylamide can change over time due to its stability and degradation properties . Diacetone acrylamide is relatively stable under standard storage conditions but can undergo autoxidation upon exposure to air, forming explosive peroxides . Long-term exposure to diacetone acrylamide in in vitro or in vivo studies has shown that it can cause cumulative cellular damage and affect cellular function over time .

Dosage Effects in Animal Models

The effects of diacetone acrylamide vary with different dosages in animal models. At lower doses, it may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as neurotoxicity and reproductive toxicity . Studies have shown that diacetone acrylamide can impair neurotransmitter release by adducting cysteine residues on presynaptic proteins, leading to neurotoxicity . Additionally, high doses of diacetone acrylamide can cause reproductive toxicity by inducing DNA strand breaks and dominant lethal mutations .

Metabolic Pathways

Diacetone acrylamide is involved in various metabolic pathways, including its interaction with enzymes and cofactors . It can react with glutathione, leading to the formation of glutathione conjugates . This reaction not only detoxifies diacetone acrylamide but also disrupts the redox balance within the cell, making it more susceptible to oxidative stress . The metabolic pathways of diacetone acrylamide also involve its degradation into smaller metabolites that can be excreted from the body .

Transport and Distribution

Diacetone acrylamide is transported and distributed within cells and tissues through various mechanisms . It can diffuse across cell membranes and interact with transporters or binding proteins that facilitate its movement within the cell . The distribution of diacetone acrylamide within tissues is influenced by its solubility in water and organic solvents, allowing it to accumulate in specific compartments or organelles .

Subcellular Localization

The subcellular localization of diacetone acrylamide is determined by its targeting signals and post-translational modifications . It can be directed to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria . The activity and function of diacetone acrylamide are influenced by its localization, as it can interact with different biomolecules and participate in various cellular processes depending on its subcellular distribution .

特性

IUPAC Name |

N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-5-8(12)10-9(3,4)6-7(2)11/h5H,1,6H2,2-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNKZBIFPJNNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25897-89-6 | |

| Record name | 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25897-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1024916 | |

| Record name | Diacetone acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diacetone acrylamide appears as white crystals. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, White hygroscopic solid; [Merck Index] White or yellow crystalline solid; [MSDSonline] | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetone acrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

248 °F at 8 mmHg (NTP, 1992), 120 °C @ 8 mm Hg | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble (NTP, 1992), Highly sol in water and most organic solvents, Soluble in chloroform | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000579 [mmHg] | |

| Record name | Diacetone acrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystalline solid | |

CAS RN |

2873-97-4 | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(1,1-Dimethyl-3-oxobutyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetone acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetone acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,1-dimethyl-3-oxobutyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z8J3430Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

135 to 136 °F (NTP, 1992), 57-58 °C | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETONE ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common methods for synthesizing Diacetone acrylamide?

A1: Diacetone acrylamide is primarily synthesized through the reaction of acetone and acrylonitrile. Several methods utilize different catalysts, including concentrated sulfuric acid [, , , , , ], ion exchange resins [], and heteropolyacids []. A newer method employs a mixed acid catalyst of trifluoroacetic acid and concentrated sulfuric acid [].

Q2: How is the structure of Diacetone acrylamide confirmed?

A2: The structure of Diacetone acrylamide is confirmed using spectroscopic techniques such as 1H NMR, FTIR, and mass spectrometry []. UV spectroscopy is also employed to analyze Diacetone acrylamide solutions [].

Q3: What is the molecular formula and weight of Diacetone acrylamide?

A3: The molecular formula of Diacetone acrylamide is C9H15NO2, and its molecular weight is 169.22 g/mol.

Q4: What are the key properties of Diacetone acrylamide that make it useful in polymer chemistry?

A4: Diacetone acrylamide possesses a vinyl group that allows it to participate in polymerization reactions, and a reactive ketone group enables crosslinking reactions with suitable crosslinkers like adipic dihydrazide [, , , , , , ].

Q5: How does Diacetone acrylamide influence the properties of acrylic emulsions?

A5: Incorporating Diacetone acrylamide into acrylic emulsions can modify their properties. For instance, increasing Diacetone acrylamide concentration increases particle size, particle size distribution, and viscosity, while decreasing the glass transition temperature [].

Q6: What are some applications of Diacetone acrylamide in coating formulations?

A6: Diacetone acrylamide is used in the development of waterborne coatings, including wood paints []. It enhances crosslinking in polyacrylate emulsions, leading to improved water resistance, heat resistance, and hardness of the final coating film [, , ].

Q7: Can Diacetone acrylamide be used to modify natural rubber?

A7: Yes, Diacetone acrylamide can be grafted onto natural rubber via seeded emulsion polymerization, improving compatibility with other polymers like polyamide 12 [, ]. This modification enhances the mechanical and rheological properties of the resulting blends [, ].

Q8: How does Diacetone acrylamide contribute to controlled release applications?

A8: Diacetone acrylamide is incorporated into controlled-release formulations, such as those containing the herbicide acetochlor []. The polymer matrix formed with Diacetone acrylamide allows for the controlled release of the active ingredient, potentially reducing environmental pollution and enhancing herbicide efficacy [].

Q9: What is the role of Diacetone acrylamide in the development of holographic photopolymers?

A9: Diacetone acrylamide is a key component in low-toxicity holographic photopolymer formulations, offering an alternative to the more toxic acrylamide [, , ]. Glycerol is often added to these formulations to improve stability, optical quality, and refractive index modulation [, ].

Q10: Can Diacetone acrylamide be used to synthesize thermoresponsive polymers?

A10: Yes, copolymers of Diacetone acrylamide with monomers like N-acryloylglycinamide (NAGA) exhibit thermoresponsive behavior []. These copolymers can display both upper and lower critical solution temperatures depending on their composition []. Additionally, copolymers with acrylamide can be used to create thermoresponsive microgels with tunable size and responsive temperatures [].

Q11: How does Diacetone acrylamide contribute to the properties of polyurethane materials?

A11: Diacetone acrylamide is used in the preparation of self-crosslinkable waterborne polyurethanes, where it reacts with diethanolamine via Michael addition []. This reaction introduces carbonyl groups that enable crosslinking, resulting in films with improved waterproof and mechanical properties [].

Q12: Are there ionic liquids based on Diacetone acrylamide?

A12: Yes, ionic liquids based on Diacetone acrylamide cations and various anions like acetate, trifluoroacetate, tetrafluoroborate, hexafluorophosphate, sulfate, and chloride have been synthesized and characterized [, ]. These ionic liquids show promise as effective catalysts for esterification reactions [, ].

Q13: Can Diacetone acrylamide be used for environmental remediation?

A13: Research indicates that polyamine-Diacetone acrylamide modified PVC resin can effectively adsorb 4-chlorophenol from aqueous solutions []. This modified resin exhibits high adsorption capacity and could potentially be employed in environmental remediation efforts.

Q14: What is known about the toxicity of Diacetone acrylamide?

A14: While Diacetone acrylamide is considered less toxic than acrylamide [], more comprehensive toxicological studies are needed to fully assess its safety profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-](/img/structure/B1201871.png)

![methyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B1201872.png)